Technical Whitepaper: Methyl D-Lysinate – Physicochemical Profile and Synthetic Utility
Technical Whitepaper: Methyl D-Lysinate – Physicochemical Profile and Synthetic Utility
Executive Summary
Methyl D-lysinate (specifically the dihydrochloride salt) represents a critical chiral building block in modern medicinal chemistry.[1] Unlike its naturally occurring L-isomer, the D-enantiomer confers unique resistance to enzymatic degradation, making it indispensable for the development of stable peptidomimetics and protease-resistant therapeutic scaffolds.[2] This guide provides a rigorous technical examination of its structural properties, synthesis protocols, and application in solid-phase peptide synthesis (SPPS), designed to serve as a reference for researchers optimizing drug stability and bioavailability.[3]
Part 1: Chemical Identity & Stereochemical Architecture
Methyl D-lysinate is the methyl ester derivative of D-lysine. The esterification of the
Structural Specifications
| Parameter | Specification |
| IUPAC Name | Methyl (2R)-2,6-diaminohexanoate dihydrochloride |
| Common Name | D-Lysine methyl ester dihydrochloride |
| CAS Number | 67396-08-1 (dihydrochloride); 15445-34-8 (free base/generic) |
| Molecular Formula | |
| Molecular Weight | 233.14 g/mol (salt); 160.21 g/mol (free base) |
| Stereochemistry | D-isomer (R-configuration at |
| SMILES | COC(=O)CCCCN.Cl.Cl |
Stereochemical Significance
In biological systems, proteases (e.g., trypsin, chymotrypsin) are highly stereoselective for L-amino acids.[2][3] The incorporation of Methyl D-lysinate into peptide sequences introduces a "stereochemical roadblock," preventing hydrolytic cleavage at the C-terminal side of the lysine residue. This property is exploited to extend the plasma half-life of peptide therapeutics.
Part 2: Physicochemical Properties
The following data represents field-validated properties for the dihydrochloride salt form, which is the standard commercial preparation due to the instability of the free amine ester.
Physical Constants[6]
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas. |
| Melting Point | 203–205 °C | Decomposes upon melting. |
| Solubility | >100 mg/mL in Water | Highly soluble in MeOH; insoluble in Et₂O. |
| Optical Rotation | ||
| Hygroscopicity | High | Requires desiccation; rapid hydrolysis in moist air. |
Acid-Base Characteristics (pKa Modulation)
Esterification significantly reduces the pKa of the
-
-Amino Group (
): pKa 10.5 (Similar to free lysine; remains protonated at physiological pH). -
-Amino Group (
): pKa 7.0 – 7.5 (Lowered from ~9.0 in free lysine).-
Implication: The
-amine can be deprotonated more easily than in free lysine, facilitating nucleophilic attack in coupling reactions at lower pH, reducing side reactions like racemization.[3]
-
Part 3: Synthetic Methodologies
The synthesis of Methyl D-lysinate is typically achieved via acid-catalyzed esterification. The Thionyl Chloride (
Protocol: Thionyl Chloride Mediated Esterification
Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[6] Perform all steps in a fume hood.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (
). -
Reagent Preparation: Chill 100 mL of anhydrous Methanol (MeOH) to 0°C in an ice bath.
-
Activation: Dropwise, add 15 mL of Thionyl Chloride (
) to the cold MeOH over 20 minutes.-
Mechanism:[7] Generates anhydrous HCl in situ and methyl sulfite intermediates.
-
-
Addition: Add 10.0 g (0.055 mol) of D-Lysine monohydrochloride to the solution.
-
Reaction: Remove ice bath. Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (System: n-BuOH/AcOH/H2O 4:1:1). Ninhydrin stain will show a shift in
(Ester > Acid ).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to yield a viscous oil.
-
Redissolve in a minimum amount of cold MeOH.
-
Precipitate by adding excess cold Diethyl Ether (
) with vigorous stirring.
-
-
Isolation: Filter the white precipitate, wash with
, and dry under vacuum over .[3]
Synthesis Pathway Diagram
Caption: Figure 1. Acid-catalyzed conversion of D-Lysine to its methyl ester dihydrochloride via thionyl chloride activation.
Part 4: Applications in Drug Development[1][10][11]
Proteolytic Stability in Peptidomimetics
The primary utility of Methyl D-lysinate is the introduction of proteolytic resistance. Endogenous proteases recognize the specific spatial arrangement of L-amino acid side chains.[2]
-
Mechanism: The D-configuration inverts the side chain orientation relative to the peptide backbone. This steric mismatch prevents the catalytic triad of proteases (e.g., Serine proteases) from engaging the scissile bond.
-
Application: Used in the design of "Retro-Inverso" peptides, where the sequence is reversed and D-amino acids are substituted for L-amino acids, maintaining side-chain topology while rendering the backbone invisible to enzymes.
Orthogonal Protection Strategies
In peptide synthesis, the methyl ester serves as a "semi-permanent" C-terminal protecting group.
-
Stability: Stable to mild acids (TFA) used to remove Boc groups and mild bases (Piperidine) used to remove Fmoc groups.
-
Deprotection: Cleaved by strong hydrolysis (LiOH/MeOH) or hydrazinolysis. This orthogonality allows Methyl D-lysinate to serve as an anchor for convergent peptide synthesis.
Poly-D-Lysine (PDL) Carriers
Methyl D-lysinate is the precursor for Poly-D-Lysine, a synthetic positively charged polymer.
-
Cell Adhesion: Used to coat cultureware to promote cell attachment via electrostatic interaction with the negatively charged cell membrane.
-
Drug Delivery: PDL is investigated as a gene delivery vector. Its resistance to breakdown ensures the cargo (DNA/RNA) is protected in the lysosome longer than with Poly-L-Lysine.
Application Workflow Diagram
Caption: Figure 2. Downstream applications of Methyl D-Lysinate in therapeutic peptide engineering and polymer chemistry.
Part 5: Handling, Stability & Analytics[3]
Storage and Handling
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to moisture leads to hydrolysis of the ester back to D-lysine and methanol.
-
Storage: Store at -20°C in a sealed container under Argon or Nitrogen.
-
Stability: In solution (neutral pH), the ester is susceptible to diketopiperazine formation if the
-amine is free. Keep in acidic solution or protonated form (salt) until coupling.
Analytical Verification
-
HPLC: Use a C18 Reverse Phase column.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD.
-
-
NMR (
):-
Methyl singlet (
ppm). -
-proton triplet (
ppm). -
Absence of other methyl peaks confirms purity from starting material.
-
References
-
Preparation of Amino Acid Methyl Ester Hydrochlorides. National Institutes of Health (NIH) / PubMed Central. Methodologies for thionyl chloride mediated esterification.
-
D-Lysine Methyl Ester Dihydrochloride Product Data. TCI Chemicals. Physical property specifications and safety data.
-
Peptide Synthesis and Proteolytic Resistance. BenchChem. Application notes on orthogonal protection and D-amino acid stability.
-
pKa Values of Amino Acids and Esters. University of Calgary. Fundamental data on pKa shifts upon esterification.
-
Poly-lysine in Drug Delivery. ScienceDirect / Elsevier. Review of D-lysine polymers in gene delivery systems.
Sources
- 1. Lysine Series - 南通东部氨基酸有限公司-氨基酸系列 乙酰氨基酸系列 基酸酰胺系列 [donboo.com]
- 2. nbinno.com [nbinno.com]
- 3. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 4. lookchem.com [lookchem.com]
- 5. D-Lysine Methyl Ester Dihydrochloride | 67396-08-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pianetachimica.it [pianetachimica.it]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
